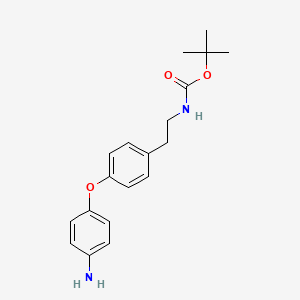

4-(4-(2-N-Boc-aminoethyl)phenoxy)aniline

Description

Significance of Aryloxy-Aniline Scaffolds in Contemporary Chemical Design

The aryloxy-aniline scaffold, characterized by two aromatic rings linked by an ether oxygen, is a privileged structure in medicinal chemistry. rsc.orgresearchgate.netresearchgate.netnih.gov This motif is found in a diverse range of natural products and synthetic molecules that exhibit significant biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties. nih.govnih.gov The diaryl ether linkage provides a combination of structural rigidity and conformational flexibility, which is crucial for effective binding to biological targets such as protein kinases. nih.gov

The inherent properties of the aryloxy-aniline scaffold, such as its hydrophobicity, metabolic stability, and ability to penetrate cell membranes, make it an attractive component in the design of new drugs. researchgate.netnih.gov A multitude of small-molecule kinase inhibitors approved for clinical use or in development feature this core structure. These inhibitors often target key signaling pathways implicated in cancer cell proliferation and survival. nih.gov

Table 1: Bioactivities Associated with the Aryloxy-Aniline Scaffold

| Biological Activity | Therapeutic Area |

| Anticancer | Oncology |

| Anti-inflammatory | Immunology |

| Antiviral | Infectious Diseases |

| Antibacterial | Infectious Diseases |

Strategic Role of the N-Boc Protecting Group in Amine Functionalization

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis. nbinno.comderpharmachemica.com Its popularity stems from its ease of introduction, stability under a wide range of reaction conditions, and facile removal under mild acidic conditions. nbinno.comderpharmachemica.com In the context of 4-(4-(2-N-Boc-aminoethyl)phenoxy)aniline, the N-Boc group masks the reactivity of the primary amine on the ethyl side chain. This protection is crucial as it allows for selective chemical transformations to be carried out on other parts of the molecule, such as the aniline (B41778) nitrogen or the aromatic rings, without unintended side reactions involving the more nucleophilic ethylamine (B1201723).

The N-Boc group is stable to basic, nucleophilic, and reductive conditions, providing a broad window of compatibility with many synthetic reagents. derpharmachemica.com Once the desired modifications to the molecule are complete, the Boc group can be cleanly removed using acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. nbinno.com This deprotection step regenerates the primary amine, making it available for subsequent reactions, such as amide bond formation, alkylation, or sulfonylation, to build more complex molecular architectures. This strategic use of the N-Boc group is fundamental in multi-step syntheses of complex target molecules. nbinno.com

Table 2: Properties of the N-Boc Protecting Group

| Feature | Description |

| Introduction | Typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O). |

| Stability | Stable to bases, nucleophiles, and catalytic hydrogenation. |

| Cleavage | Readily removed under mild acidic conditions (e.g., TFA, HCl). |

| Advantage | Allows for selective functionalization of polyfunctional molecules. |

Overview of Academic Research Trajectories Involving this compound and Related Structures

While specific academic literature detailing the synthesis and application of this compound is not extensively documented, the research trajectory for closely related structures is robust and primarily directed towards the discovery of novel kinase inhibitors for cancer therapy. nih.govijcce.ac.ir The core 4-phenoxyaniline (B93406) structure serves as a versatile scaffold for the development of inhibitors targeting various kinases, including Mitogen-Activated Protein Kinase Kinase (MEK), Pim kinases, Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR). nih.govijcce.ac.irmdpi.com

In these synthetic campaigns, a molecule like this compound would serve as a key building block. The aniline nitrogen can be used to construct the core heterocyclic system of the inhibitor, such as a quinoline (B57606) or quinazoline. nih.govijcce.ac.ir Following the construction of the core, the N-Boc protecting group on the side chain can be removed to allow for the introduction of various substituents. These substituents are often designed to interact with specific amino acid residues in the kinase active site to enhance potency and selectivity.

For instance, in the synthesis of MEK inhibitors, 3-cyano-4-(phenoxyanilino)quinolines have shown potent activity. nih.gov A synthetic route to such compounds could involve the condensation of a phenoxyaniline (B8288346) derivative with a suitably functionalized quinoline precursor. The ethylamine side chain, once deprotected, could be further functionalized to improve solubility or to introduce additional binding interactions. Similarly, in the development of dual Pim-1/2 kinase inhibitors, quinoxaline (B1680401) derivatives bearing a phenoxy-aniline moiety have been explored. mdpi.com The N-Boc protected ethylamine side chain provides a handle for late-stage diversification of the molecule to optimize its pharmacological properties.

Table 3: Examples of Kinase Inhibitors with Related Aryloxy-Aniline Scaffolds

| Kinase Target | Core Scaffold | Potential Role of the Side Chain |

| MEK | 3-Cyano-4-(phenoxyanilino)quinoline | Enhance solubility and/or provide additional binding interactions. |

| Pim-1/2 | Quinoxaline | Introduce functionality for improved potency and selectivity. |

| EGFR/VEGFR | 4-Anilinoquinazoline | Modify pharmacokinetic properties and target engagement. |

Structure

3D Structure

Properties

Molecular Formula |

C19H24N2O3 |

|---|---|

Molecular Weight |

328.4 g/mol |

IUPAC Name |

tert-butyl N-[2-[4-(4-aminophenoxy)phenyl]ethyl]carbamate |

InChI |

InChI=1S/C19H24N2O3/c1-19(2,3)24-18(22)21-13-12-14-4-8-16(9-5-14)23-17-10-6-15(20)7-11-17/h4-11H,12-13,20H2,1-3H3,(H,21,22) |

InChI Key |

ZNVKWCYTTYODRH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC1=CC=C(C=C1)OC2=CC=C(C=C2)N |

Origin of Product |

United States |

Synthetic Methodologies for 4 4 2 N Boc Aminoethyl Phenoxy Aniline and Congeneric Structures

Construction of the Diarylether Linkage

The formation of the diaryl ether bond is a cornerstone of the synthesis of 4-(4-(2-N-Boc-aminoethyl)phenoxy)aniline and its analogs. Key methodologies for this transformation include nucleophilic aromatic substitution, transition metal-catalyzed coupling reactions, and condensation reactions.

Nucleophilic Aromatic Substitution (SNAr) Routes to Phenoxy-Anilines

Nucleophilic aromatic substitution (SNAr) provides a direct approach to the synthesis of diaryl ethers. This method typically involves the reaction of a phenol (B47542) with an aryl halide that is "activated" by the presence of electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group. wikipedia.orgorganic-chemistry.org In the context of synthesizing phenoxy-anilines, this would involve the reaction of an aminophenol with an activated aryl halide or a nitrophenol with an activated aryl halide followed by reduction of the nitro group.

The reaction proceeds through a Meisenheimer complex, a negatively charged intermediate formed by the attack of the nucleophile on the aromatic ring. organic-chemistry.org The presence of electron-withdrawing groups stabilizes this intermediate, thereby facilitating the reaction. For the synthesis of poly(aryl ethers), this method has been employed by reacting the dialkali metal salt of a dihydric phenol with an activated aromatic dihalide in a dipolar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO). wikipedia.org While effective for activated substrates, the scope of SNAr can be limited by the requirement for strong electron-withdrawing groups on the aryl halide.

Transition Metal-Catalyzed Coupling Reactions for Aryl Ether Formation

Transition metal-catalyzed cross-coupling reactions have become powerful tools for the formation of carbon-heteroatom bonds, including the carbon-oxygen bond of diaryl ethers. The two most prominent methods in this category are the Ullmann condensation and the Buchwald-Hartwig amination, which has been adapted for ether synthesis.

The Ullmann condensation , first reported in 1905, is a copper-catalyzed reaction between a phenol and an aryl halide. bldpharm.commdpi.com Traditionally, this reaction required harsh conditions, including high temperatures and stoichiometric amounts of copper. However, significant advancements have been made, and modern Ullmann-type reactions can be performed under milder conditions with catalytic amounts of copper, often in the presence of ligands that accelerate the reaction. bldpharm.commdpi.com These improved conditions have broadened the substrate scope and functional group tolerance of the reaction.

The Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction, is renowned for its efficiency in forming carbon-nitrogen bonds. bldpharm.commdpi.com This methodology has been successfully extended to the synthesis of diaryl ethers, providing a valuable alternative to the Ullmann condensation. bldpharm.com The reaction typically employs a palladium catalyst in combination with a bulky, electron-rich phosphine (B1218219) ligand. The choice of ligand is crucial for the success of the reaction and several generations of catalyst systems have been developed to expand the scope of compatible coupling partners and to allow for milder reaction conditions. bldpharm.com

Table 1: Comparison of Transition Metal-Catalyzed Diaryl Ether Syntheses

| Feature | Ullmann Condensation | Buchwald-Hartwig Ether Synthesis |

| Metal Catalyst | Copper (Cu) | Palladium (Pd) |

| Typical Ligands | Often ligand-free in classic protocols; modern variations use N- or O-based ligands. | Bulky, electron-rich phosphine ligands (e.g., biarylphosphines). |

| Reaction Conditions | Traditionally harsh (high temperatures); modern methods are milder. | Generally milder conditions than classic Ullmann reactions. |

| Substrate Scope | Broad, but can be sensitive to sterically hindered substrates. | Very broad, including sterically demanding substrates and a wide range of functional groups. |

| Key Advantages | Lower cost of copper catalyst. | High functional group tolerance and broad substrate scope. |

Condensation Reactions for Phenoxy-Aniline Synthesis

Condensation reactions can also be employed for the synthesis of the phenoxy-aniline core. One approach involves the diazotization of a 4-phenoxyaniline (B93406) derivative in aqueous sulfuric acid, followed by the decomposition of the resulting diazonium salt to yield the corresponding phenol. google.com This phenol can then be subjected to further functionalization.

Another strategy involves the reduction of a nitro-substituted diaryl ether. For instance, (4-nitrophenyl)phenyl ether can be reduced using hydrazine (B178648) monohydrate in the presence of a catalyst like graphite (B72142) powder to yield 4-phenoxyaniline. chemdad.com This method is particularly useful when the nitro group is used to activate the aryl ring for an initial SNAr reaction.

Installation and Selective Manipulation of the tert-Butyloxycarbonyl (N-Boc) Group

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under acidic conditions. nih.gov

Efficient Methods for Boc-Protection of Primary Amine Functionalities

The most common method for the introduction of the Boc group is the reaction of a primary amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). nih.gov This reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521), triethylamine (B128534), or 4-dimethylaminopyridine (B28879) (DMAP), in a suitable solvent like water, tetrahydrofuran (B95107) (THF), or acetonitrile. nih.gov The choice of base and solvent can be optimized depending on the specific substrate. For anilines, which are less nucleophilic than aliphatic amines, specific protocols may be required to achieve efficient protection.

Table 2: Common Reagents and Conditions for N-Boc Protection

| Reagent | Base | Solvent(s) | Temperature |

| Di-tert-butyl dicarbonate (Boc₂O) | Sodium hydroxide (NaOH) | Water, THF | 0 °C to room temperature |

| Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine (Et₃N) | Dichloromethane (B109758) (DCM), THF | Room temperature |

| Di-tert-butyl dicarbonate (Boc₂O) | 4-Dimethylaminopyridine (DMAP) | Acetonitrile (MeCN) | Room temperature |

Orthogonal Deprotection Strategies for N-Boc Groups

The key feature of the Boc group is its lability under acidic conditions, which allows for its selective removal in the presence of other protecting groups that are stable to acid but labile to other conditions (e.g., base-labile or hydrogenation-labile groups). This is the principle of orthogonal deprotection.

The removal of the N-Boc group is typically achieved using strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or with hydrogen chloride (HCl) in an organic solvent such as methanol (B129727) or dioxane. nih.gov The mechanism involves the protonation of the carbamate (B1207046) oxygen, followed by the loss of the stable tert-butyl cation and subsequent decarboxylation to release the free amine. nih.gov

In molecules with multiple protecting groups, the acid-lability of the Boc group allows it to be removed without affecting, for example, a base-labile fluorenylmethyloxycarbonyl (Fmoc) group or a benzyloxycarbonyl (Cbz) group that is typically removed by catalytic hydrogenation. This orthogonality is a cornerstone of modern organic synthesis, particularly in peptide and medicinal chemistry.

Synthesis of the 2-Aminoethyl Side Chain

The 2-aminoethyl moiety is a key component of the target molecule. Its introduction onto the phenoxy ring can be achieved through various synthetic strategies.

The introduction of an ethylamine (B1201723) side chain to an aromatic system, such as a phenol, can be accomplished through a multi-step sequence. savemyexams.com One common strategy involves the initial formation of a two-carbon extension on the aromatic ring, which is then converted to the amino group. This can be achieved by reacting a phenol with a suitable two-carbon electrophile, followed by functional group transformations. For instance, a phenol can be alkylated with a haloacetonitrile, and the resulting nitrile can then be reduced to the corresponding ethylamine. Alternatively, a Friedel-Crafts acylation with an appropriate two-carbon acyl halide, followed by reduction and amination, can also be employed.

A plausible synthetic route to a key intermediate, 4-(2-aminoethyl)phenol (tyramine), starts from 4-hydroxybenzaldehyde. wikipedia.orgnih.gov This can be condensed with nitromethane (B149229) to form a β-nitrostyrene derivative, which is then reduced to the desired phenethylamine. wikipedia.org

The reduction of nitriles and nitro compounds provides a reliable method for the synthesis of primary amines, including the 2-aminoethyl group.

Reduction of Nitriles: Arylacetonitriles can be effectively reduced to the corresponding 2-arylethylamines using various reducing agents. A study on the selective hydrogenation of 4-hydroxybenzyl cyanide over a carbon-supported palladium catalyst demonstrated the successful production of tyramine (B21549). nih.gov This method highlights the importance of reaction conditions to favor hydrogenation over competing hydrogenolysis pathways. nih.gov

Reduction of Nitro Precursors: The reduction of β-nitrostyrene derivatives is a well-established method for the synthesis of phenethylamines. These precursors can be prepared by the condensation of an aromatic aldehyde with a nitroalkane. Various reducing agents can be employed for the reduction of both the double bond and the nitro group. For instance, lithium aluminum hydride (LiAlH4) is a powerful reducing agent for this transformation. More recently, milder and more selective reagents have been developed.

Alkylation reactions are fundamental for the construction of more complex aminoethyl scaffolds. Once the primary aminoethyl group is in place, it can be further functionalized. For instance, N-alkylation of the primary amine can be achieved by reaction with an alkyl halide. researchgate.net In the context of the target molecule, the primary amine of a phenoxyaniline (B8288346) derivative could be alkylated with a protected 2-haloethylamine, such as 2-(Boc-amino)ethyl bromide. sigmaaldrich.com This reaction is typically carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethyl sulfoxide (DMSO). researchgate.net Careful control of the reaction conditions is necessary to favor mono-alkylation and avoid the formation of di-alkylated products.

Integrated Multi-Step Synthesis of the Target Compound

The synthesis of this compound can be efficiently achieved through a four-step sequence commencing with the commercially available starting material, tyramine (4-(2-aminoethyl)phenol). This pathway involves the protection of the primary amine, formation of the diaryl ether linkage via nucleophilic aromatic substitution, and a final reduction of a nitro group to the desired aniline (B41778).

Step 1: N-Boc Protection of Tyramine

The initial step involves the protection of the primary aliphatic amine of tyramine with a tert-butoxycarbonyl (Boc) group. This is a crucial step to prevent the amine from participating in side reactions during the subsequent ether synthesis. The reaction is typically carried out by treating tyramine with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.

The reaction proceeds by the nucleophilic attack of the amine on the (Boc)₂O, leading to the formation of a carbamate. The use of a base, such as triethylamine or sodium hydroxide, is essential to neutralize the acidic proton of the amine, thereby facilitating the reaction. This protection strategy is widely employed in organic synthesis due to the stability of the Boc group under various conditions and its facile removal under acidic conditions.

Reaction Table for Step 1: N-Boc Protection of Tyramine

| Step | Reactants | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Tyramine | (Boc)₂O, Triethylamine | Dichloromethane (DCM) | Room Temp. | 3 | >95 |

Step 2: Synthesis of tert-butyl (2-(4-(4-nitrophenoxy)phenyl)ethyl)carbamate

With the amine group protected, the next step is the formation of the diaryl ether bond. This is achieved through a nucleophilic aromatic substitution reaction. The hydroxyl group of N-Boc-tyramine is deprotonated with a suitable base, such as sodium hydride or potassium carbonate, to form a phenoxide. This phenoxide then acts as a nucleophile, attacking an activated aryl halide, typically 1-fluoro-4-nitrobenzene.

The presence of the electron-withdrawing nitro group on the aryl halide is critical for activating the ring towards nucleophilic attack. The reaction is generally performed in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the dissolution of the reactants and promote the reaction rate.

Reaction Table for Step 2: Diaryl Ether Formation

| Step | Reactants | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 2 | N-Boc-tyramine, 1-Fluoro-4-nitrobenzene | Sodium Hydride (NaH) | DMF | Room Temp. | 12 | ~85-90 |

Step 3: Reduction of the Nitro Group

The final step in the synthesis is the reduction of the aromatic nitro group to the corresponding aniline. Catalytic hydrogenation is the most common and efficient method for this transformation. The nitro compound is dissolved in a suitable solvent, such as ethanol (B145695) or ethyl acetate, and subjected to a hydrogen atmosphere in the presence of a metal catalyst.

Palladium on carbon (Pd/C) is a highly effective catalyst for this reduction. The reaction is typically carried out at room temperature and atmospheric pressure of hydrogen. This method is highly chemoselective, meaning it reduces the nitro group without affecting other functional groups present in the molecule, such as the Boc-protecting group or the diaryl ether linkage. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is completely consumed.

Reaction Table for Step 3: Nitro Group Reduction

| Step | Reactant | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 3 | tert-butyl (2-(4-(4-nitrophenoxy)phenyl)ethyl)carbamate | H₂, 10% Pd/C | Ethanol | Room Temp. | 4-6 | >95 |

This multi-step synthesis provides a reliable and high-yielding route to this compound. The choice of reagents and reaction conditions at each step is critical for the successful synthesis of the target compound.

Advanced Derivatization and Functionalization Strategies of 4 4 2 N Boc Aminoethyl Phenoxy Aniline

Chemical Transformations at the Phenoxy Phenyl Ring

The phenoxy phenyl ring, substituted with an ether linkage and an alkyl chain, is susceptible to various chemical transformations that can introduce new substituents, thereby altering the molecule's steric and electronic properties.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) is a fundamental method for functionalizing aromatic rings. wikipedia.org The outcome of these reactions on the phenoxy phenyl ring of the target molecule is directed by the existing substituents. The ether oxygen is an activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. wikipedia.orglibretexts.org The alkyl side chain is a weakly activating group, also directing to the ortho and para positions. Consequently, electrophiles will preferentially attack the positions ortho to the ether linkage, as the para position is already substituted.

Common electrophilic aromatic substitution reactions applicable to this ring include:

Halogenation: Introduction of halogen atoms (Cl, Br, I) can be achieved using reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or iodine with an oxidizing agent. These reactions are typically catalyzed by a Lewis acid. masterorganicchemistry.com

Nitration: The introduction of a nitro group (-NO₂) is accomplished using a mixture of nitric acid and sulfuric acid. The nitro group is a versatile functional handle that can be subsequently reduced to an amino group. masterorganicchemistry.com

Friedel-Crafts Acylation: This reaction introduces an acyl group (R-C=O) to the ring using an acyl halide or anhydride (B1165640) with a strong Lewis acid catalyst like aluminum trichloride (B1173362) (AlCl₃). lkouniv.ac.inprocat.in The resulting ketone can serve as a precursor for further modifications. The Friedel-Crafts reaction is a valuable method for forming new carbon-carbon bonds. masterorganicchemistry.com

| Reaction | Typical Reagents | Electrophile | Predicted Product Structure (Major Isomer) |

|---|---|---|---|

| Bromination | Br₂, FeBr₃ | Br⁺ | Bromo-substituent at one or both positions ortho to the ether linkage. |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | Nitro-substituent at a position ortho to the ether linkage. |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | CH₃CO⁺ | Acetyl-substituent at a position ortho to the ether linkage. |

Palladium-Catalyzed Cross-Coupling for Aryl Substituent Introduction

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. rsc.orgnih.gov To utilize these methods, the phenoxy phenyl ring must first be functionalized with a suitable leaving group, typically a halide (Br, I) or a triflate, which can be installed via electrophilic aromatic substitution or other means. Once halogenated, the scaffold can undergo a variety of cross-coupling reactions.

Key cross-coupling strategies include:

Suzuki-Miyaura Coupling: This reaction couples the aryl halide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a new C-C bond, enabling the synthesis of biaryl structures.

Heck Coupling: This reaction forms a C-C bond by coupling the aryl halide with an alkene.

Buchwald-Hartwig Amination: This method is used to form C-N bonds by coupling the aryl halide with an amine, providing a route to introduce substituted amino groups. nih.gov

Sonogashira Coupling: This reaction couples the aryl halide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to introduce alkynyl substituents. nih.gov

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed | Resulting Structure |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid (Ar'-B(OH)₂) | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | C-C (Aryl-Aryl') | Introduction of a new aryl substituent. |

| Buchwald-Hartwig | Amine (R₂NH) | Pd catalyst with specialized phosphine (B1218219) ligand, Base (e.g., NaOtBu) | C-N (Aryl-NR₂) | Introduction of a secondary or tertiary amino group. |

| Sonogashira | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI, Base (e.g., NEt₃) | C-C (Aryl-C≡C-R) | Introduction of an alkynyl group. |

Chemical Modifications at the Aniline (B41778) Moiety

The primary amino group of the aniline ring is a highly reactive nucleophilic center, making it a prime target for a wide array of chemical modifications.

Acylation and Sulfonamidation of the Aniline Nitrogen

The nucleophilic nitrogen of the aniline can readily react with acylating and sulfonylating agents.

Acylation: Reaction with acyl chlorides or acid anhydrides converts the primary amine into a more stable secondary amide. reddit.com This transformation is often used as a protective strategy to moderate the high reactivity of the aniline ring towards electrophilic substitution, changing the amino group from a strongly activating ortho, para-director to a moderately activating ortho, para-director. pearson.com This allows for more controlled subsequent reactions on the aniline ring.

Sulfonamidation: Similarly, reaction with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base like pyridine (B92270) yields a sulfonamide. Sulfonamide derivatives are of significant interest in medicinal chemistry. nih.gov

| Reaction | Reagent | Product Functional Group |

|---|---|---|

| Acetylation | Acetyl Chloride (CH₃COCl) or Acetic Anhydride ((CH₃CO)₂O) | Acetamide |

| Benzoylation | Benzoyl Chloride (C₆H₅COCl) | Benzamide (B126) |

| Tosylation | p-Toluenesulfonyl Chloride (TsCl) | Tosylamide (Sulfonamide) |

| Mesylation | Methanesulfonyl Chloride (MsCl) | Mesylamide (Sulfonamide) |

Reductive Amination for Secondary and Tertiary Aniline Derivatives

Reductive amination is a highly effective one-pot method for converting a primary amine into a secondary or tertiary amine. wikipedia.orgarkat-usa.org The process involves the reaction of the aniline with a carbonyl compound (an aldehyde or a ketone) to form an intermediate imine or enamine, which is then reduced in situ by a selective reducing agent. wikipedia.org5z.com

Commonly used reducing agents include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to reduce the intermediate iminium ion preferentially without reducing the starting carbonyl compound. wikipedia.org This methodology allows for the introduction of a wide variety of alkyl substituents onto the aniline nitrogen. bris.ac.uk Repeating the process with a secondary amine product and another carbonyl compound can yield a tertiary amine.

| Carbonyl Compound | Reducing Agent | Product Type |

|---|---|---|

| Formaldehyde | NaBH(OAc)₃ | Secondary (N-methyl) or Tertiary (N,N-dimethyl) Aniline |

| Acetone | NaBH₃CN | Secondary (N-isopropyl) Aniline |

| Benzaldehyde | NaBH(OAc)₃ | Secondary (N-benzyl) Aniline |

Formation of Schiff Base Derivatives

The condensation of the primary aniline with an aldehyde or a ketone under dehydrating conditions results in the formation of an imine, commonly known as a Schiff base. acta.co.injetir.org This reaction is typically reversible and can be catalyzed by either an acid or a base. acta.co.in

Schiff bases are versatile intermediates in organic synthesis and can be used to prepare secondary amines by subsequent reduction. They are also an important class of compounds in their own right, known for their applications in coordination chemistry and as biologically active molecules. idosr.orgsemanticscholar.org The formation of the C=N (azomethine) group is a hallmark of this reaction. acta.co.in

| Carbonyl Reactant | Reaction Conditions | Product |

|---|---|---|

| 4-Hydroxybenzaldehyde | Methanol (B129727), heat | N-(4-hydroxybenzylidene)aniline derivative ijcm.ir |

| 4-Methoxybenzaldehyde | Methanol, reflux | N-(4-methoxybenzylidene)aniline derivative idosr.org |

| Acetophenone | Acid or base catalysis, removal of water | N-(1-phenylethylidene)aniline derivative |

Diversification of the N-Boc-Aminoethyl Side Chain

The N-Boc-aminoethyl side chain of 4-(4-(2-N-Boc-aminoethyl)phenoxy)aniline serves as a versatile anchor for a variety of chemical modifications. These modifications can be broadly categorized into three strategies: functionalization after removal of the Boc protecting group, extension or cyclization of the aminoethyl chain, and direct functionalization of the Boc-protected nitrogen. These approaches allow for the introduction of a wide array of functional groups and structural motifs, enabling the synthesis of diverse derivatives with potential applications in medicinal chemistry and materials science.

Post-Deprotection Functionalization of the Aminoethyl Group

The removal of the tert-butoxycarbonyl (Boc) protecting group from this compound unmasks a primary amino group, which is a highly versatile nucleophile for a range of functionalization reactions. This primary amine can readily participate in reactions such as acylation, sulfonylation, and urea (B33335) formation, providing a straightforward route to a diverse library of derivatives.

Acylation Reactions:

The free amino group of 4-(4-(2-aminoethyl)phenoxy)aniline can be readily acylated using various acylating agents, such as acid chlorides or carboxylic acids activated with coupling agents. This reaction leads to the formation of stable amide bonds. For instance, reaction with benzoyl chloride in the presence of a base like triethylamine (B128534) would yield N-(2-(4-(4-aminophenoxy)phenoxy)ethyl)benzamide. A study by Ansci et al. described the synthesis of a series of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides, which are structurally analogous to derivatives of the target compound. nih.gov In their work, a Boc-protected aminoacetaldehyde was used for reductive amination of an aniline derivative, followed by acylation and subsequent Boc deprotection. nih.gov This general strategy can be applied to 4-(4-(2-aminoethyl)phenoxy)aniline to generate a variety of benzamide derivatives.

Table 1: Examples of Post-Deprotection Acylation Products

| Acylating Agent | Resulting Amide Derivative |

|---|---|

| Acetyl Chloride | N-(2-(4-(4-aminophenoxy)phenoxy)ethyl)acetamide |

| Benzoyl Chloride | N-(2-(4-(4-aminophenoxy)phenoxy)ethyl)benzamide |

| 4-Chlorobenzoyl Chloride | N-(2-(4-(4-aminophenoxy)phenoxy)ethyl)-4-chlorobenzamide |

Sulfonylation Reactions:

The primary amine can also be functionalized with sulfonyl chlorides to form sulfonamides. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. For example, reacting 4-(4-(2-aminoethyl)phenoxy)aniline with benzenesulfonyl chloride would produce N-(2-(4-(4-aminophenoxy)phenoxy)ethyl)benzenesulfonamide. The synthesis of benzenesulfonamide (B165840) derivatives from anilines is a well-established transformation in organic chemistry. nih.gov

Urea and Thiourea (B124793) Formation:

The nucleophilic amino group can attack isocyanates and isothiocyanates to form urea and thiourea linkages, respectively. This reaction is generally high-yielding and proceeds under mild conditions. For instance, treatment of 4-(4-(2-aminoethyl)phenoxy)aniline with phenyl isocyanate would yield 1-(2-(4-(4-aminophenoxy)phenoxy)ethyl)-3-phenylurea. The synthesis of phenylurea derivatives is a common strategy in the development of bioactive molecules. google.com

Chain Extension and Cyclization Reactions Involving the Aminoethyl Moiety

The aminoethyl side chain can be further elaborated through chain extension reactions or utilized in cyclization reactions to generate novel heterocyclic structures. These strategies significantly increase the structural diversity of the derivatives.

Chain Extension:

The primary amino group, after deprotection, can be subjected to reactions that extend the carbon chain. For example, Michael addition to α,β-unsaturated esters, followed by reduction of the ester group, would elongate the chain by three carbons and introduce a hydroxyl group. Another approach involves the reductive amination with a protected amino aldehyde, which, after deprotection, would result in a diamine with a longer carbon backbone.

Cyclization Reactions:

The aminoethyl moiety can participate in intramolecular cyclization reactions to form various heterocyclic rings, such as lactams and cyclic ureas.

Lactam Formation: To achieve lactam formation, the aniline nitrogen would first need to be acylated with a reagent containing a suitable leaving group. For instance, reaction with chloroacetyl chloride would yield an N-acylated intermediate. Subsequent intramolecular nucleophilic attack by the aminoethyl nitrogen would lead to the formation of a piperazinone ring system. The synthesis of lactams through intramolecular cyclization is a common strategy in organic synthesis. nih.gov

Cyclic Urea Formation: The formation of a cyclic urea would require a two-step process. First, the aniline nitrogen could be reacted with an isocyanate to form a urea. If the isocyanate also contains a latent electrophilic site, subsequent intramolecular cyclization involving the aminoethyl nitrogen could lead to the formation of a cyclic urea derivative.

Regioselective Functionalization of the Boc-Protected Nitrogen

Direct functionalization of the nitrogen atom within the Boc-protected aminoethyl group presents a synthetic challenge due to the electron-withdrawing nature and steric hindrance of the Boc group, which reduces the nucleophilicity of the nitrogen. However, under specific conditions, regioselective functionalization can be achieved.

N-Alkylation:

Alkylation of the Boc-protected nitrogen is generally difficult. Strong bases are typically required to deprotonate the carbamate (B1207046) proton, generating a more nucleophilic species that can then react with an alkyl halide. However, the use of strong bases can lead to side reactions, including elimination or reaction at other sites in the molecule. Phase-transfer catalysis could offer a milder alternative for achieving N-alkylation. google.com

N-Acylation:

Similar to alkylation, N-acylation of the Boc-protected nitrogen is challenging. The low nucleophilicity of the nitrogen makes it a poor substrate for common acylating agents. However, highly reactive acylating agents, such as acid chlorides, in the presence of a strong non-nucleophilic base, might facilitate the reaction. It is important to note that the aniline nitrogen is significantly more nucleophilic and would likely react preferentially under standard acylation conditions. Therefore, achieving regioselectivity at the Boc-protected nitrogen would require careful optimization of reaction conditions and potentially the use of specialized reagents.

Table 2: Summary of Derivatization Strategies

| Section | Strategy | Key Reactions | Potential Products |

|---|---|---|---|

| 3.3.1 | Post-Deprotection Functionalization | Acylation, Sulfonylation, Urea/Thiourea formation | Amides, Sulfonamides, Ureas, Thioureas |

| 3.3.2 | Chain Extension and Cyclization | Michael Addition, Reductive Amination, Intramolecular Cyclization | Extended chains, Lactams, Cyclic Ureas |

Application of 4 4 2 N Boc Aminoethyl Phenoxy Aniline and Its Derivatives As Molecular Building Blocks in Complex Architectures

Role in the Construction of Multifunctional Organic Scaffolds and Heterofunctional Hubs

The unique structure of 4-(4-(2-N-Boc-aminoethyl)phenoxy)aniline makes it an exemplary heterobifunctional linker, a critical component in the modular synthesis of multifunctional organic scaffolds. researchgate.netscbt.comnih.gov A heterofunctional linker contains two different reactive groups, enabling the stepwise and controlled conjugation of different molecular entities. researchgate.net In this molecule, the primary aromatic amine of the aniline (B41778) ring and the Boc-protected aliphatic amine represent two distinct points of chemical reactivity.

The significant difference in reactivity between the nucleophilic aromatic amine and the protected aliphatic amine allows for orthogonal chemical strategies. The aniline amine can readily participate in reactions such as amide bond formation, diazotization, or nucleophilic substitution, while the aliphatic amine remains shielded by the Boc group. mdpi.com This protecting group is stable under a wide range of reaction conditions but can be selectively removed under acidic conditions to reveal the reactive aliphatic amine.

This "protect-react-deprotect-react" sequence is fundamental to its role as a heterofunctional hub. mdpi.com A chemist can first build a complex structure onto the aniline portion of the molecule. Subsequently, the Boc group is removed, exposing the ethylamine (B1201723) moiety for a second, different chemical transformation. This strategy is crucial for creating well-defined, multifunctional molecules for various applications, from targeted drug delivery systems to complex materials science constructs. nih.govnih.govmdpi.com The phenoxy ether linkage provides flexibility and spacing between the two reactive ends, which can be critical for the final properties and function of the target molecule.

Utilization in the Synthesis of Bioactive Heterocyclic Compounds

The reactive aniline moiety of this compound serves as a versatile nucleophilic starting point for the synthesis of a wide array of nitrogen-containing heterocyclic compounds, many of which are known to possess significant biological activity.

Azetidin-2-ones, commonly known as β-lactams, are a class of heterocyclic compounds famous for their antibacterial activity. The synthesis of azetidinone rings can be achieved through the cyclocondensation of a Schiff base with an acetyl chloride derivative. The aniline group of this compound is an ideal starting point for this process.

The general synthetic route involves two main steps:

Schiff Base Formation: The primary aromatic amine of this compound is condensed with an aromatic aldehyde. This reaction forms an imine, also known as a Schiff base.

Cyclization: The resulting Schiff base is then treated with chloroacetyl chloride in the presence of a non-nucleophilic base, such as triethylamine (B128534) (TEA). The TEA neutralizes the HCl byproduct, facilitating the [2+2] cycloaddition reaction that forms the four-membered azetidinone ring.

This reaction sequence attaches the core structure of the starting aniline to a substituted azetidinone ring, creating a complex molecule with potential biological activity.

Table 1: Representative Synthesis of Azetidinone Derivatives

| Step | Reactants | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | This compound + Aromatic Aldehyde (Ar-CHO) | Glacial Acetic Acid, Reflux | Schiff Base Intermediate |

The aniline functional group is also a key precursor for building more complex heterocyclic systems like pyrimidines and oxadiazoles, which are prevalent scaffolds in medicinal chemistry. nih.gov

Pyrimidine (B1678525) Systems: Anilinopyrimidines are an important class of compounds, often investigated as kinase inhibitors. nih.govrsc.org The synthesis typically involves the nucleophilic aromatic substitution reaction between an aniline and a halogenated pyrimidine. rsc.org The electron-rich nitrogen of the aniline in this compound can attack an electron-deficient carbon on a pyrimidine ring, displacing a leaving group, typically a chlorine atom. These reactions are often catalyzed by acid and can be accelerated using microwave irradiation. rsc.org This provides a direct method to link the 4-(4-(2-N-Boc-aminoethyl)phenoxy) scaffold to a pyrimidine core. organic-chemistry.orgnih.gov

Oxadiazole Systems: The 1,3,4-oxadiazole (B1194373) ring is a bioisostere of amide and ester groups and is found in many pharmacologically active compounds. nih.govmdpi.com A common synthetic route to 2,5-disubstituted 1,3,4-oxadiazoles begins with an aniline derivative. researchgate.netopenmedicinalchemistryjournal.com The synthesis starting from this compound would proceed through several steps:

Acylation and Hydrazide Formation: The aniline is first reacted with chloroacetyl chloride, followed by substitution with hydrazine (B178648) hydrate (B1144303) to form the corresponding acylhydrazide.

Hydrazone Formation: The acylhydrazide is then condensed with an aromatic aldehyde to yield an N-acylhydrazone intermediate. nih.gov

Oxidative Cyclization: The hydrazone is cyclized to form the 1,3,4-oxadiazole ring using various dehydrating or oxidizing agents, such as iodine in the presence of mercuric oxide or phosphorus oxychloride. mdpi.comnih.gov

α-Aminophosphonates are structural analogs of α-amino acids and are known for their wide range of biological activities, including as enzyme inhibitors and antibacterial agents. The introduction of fluorine atoms into these molecules can enhance their metabolic stability and biological efficacy.

The most common method for synthesizing α-aminophosphonates is the one-pot, three-component Kabachnik-Fields reaction. This reaction involves an amine, a carbonyl compound (aldehyde or ketone), and a dialkyl or trialkyl phosphite (B83602). The aniline group of this compound serves as the amine component.

To synthesize fluorinated derivatives, a fluorinated aldehyde is used as the carbonyl component. The reaction proceeds by forming a Schiff base intermediate between the aniline and the fluorinated aldehyde, which is then attacked by the nucleophilic phosphite to form the final α-aminophosphonate product.

Table 2: Kabachnik-Fields Reaction for Fluorinated α-Aminophosphonates

| Component 1 (Amine) | Component 2 (Carbonyl) | Component 3 (Phosphite) | Catalyst/Conditions | Product |

|---|

Application in Oligomer and Polymer Synthesis

The presence of two amine groups (one aromatic and one protected aliphatic) allows this compound to be used as a monomer in the synthesis of advanced polymers after deprotection.

Polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical properties. vt.edu Aromatic polyimides containing flexible ether linkages, known as poly(ether imide)s, often exhibit improved solubility and processability. ntu.edu.twscientific.net

The standard synthesis of polyimides is a two-step polycondensation reaction: vt.edu

Poly(amic acid) Formation: A diamine monomer is reacted with a dianhydride in a polar aprotic solvent like N-methylpyrrolidinone (NMP) or N,N-dimethylacetamide (DMAc) at ambient temperature. This forms a soluble poly(amic acid) precursor.

Imidization: The poly(amic acid) is then converted to the final polyimide by thermal or chemical cyclodehydration.

To be used as a monomer, the Boc protecting group on this compound must first be removed, yielding the diamine 4-(4-(2-aminoethyl)phenoxy)aniline. This monomer possesses both an aromatic and an aliphatic amine. While these groups have different reactivities, monomers with mixed amine types can be used to create novel polymers. google.com The resulting polymer would incorporate the flexible phenoxy-ethylamine linkage into the polymer backbone, potentially imparting unique properties such as improved solubility and modified thermal characteristics compared to fully aromatic polyimides. researchgate.netrsc.org The incorporation of such monomers can lead to polymers with tailored properties for advanced applications in electronics and aerospace. nih.govrsc.org

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| Triethylamine (TEA) |

| Chloroacetyl chloride |

| Azetidin-2-one |

| Pyrimidine |

| 1,3,4-Oxadiazole |

| N-methylpyrrolidinone (NMP) |

| N,N-dimethylacetamide (DMAc) |

| α-Aminophosphonate |

| Diethyl phosphite |

| p-fluorobenzaldehyde |

| Hydrazine hydrate |

| Mercuric oxide |

| Phosphorus oxychloride |

| Polyimide |

| Poly(ether imide) |

Chemical Modification of Biopolymers (e.g., Silk Fibroin)

The modification of biopolymers like silk fibroin is a significant area of research for developing advanced biomaterials with tailored properties. While there are no direct reports of using this compound for this purpose, the structure of its deprotected analogue, 4-(2-aminoethyl)aniline, has been noted in the modification of silk fibroin. This suggests a potential, albeit indirect, role for the N-Boc protected compound as a precursor in such modifications.

The primary amine group on the aniline ring is a key functional handle for chemical modification. The tert-butoxycarbonyl (Boc) protecting group on the ethylamine side-chain would prevent its participation in reactions intended for the primary aniline amine. A plausible synthetic route would involve the initial reaction of the aniline amine, followed by the deprotection of the Boc group to expose the second amine for further functionalization. This stepwise approach would allow for the controlled introduction of different functionalities onto the silk fibroin backbone.

Hypothetical Reaction Scheme:

A potential strategy for modifying silk fibroin could involve a diazotization reaction targeting the tyrosine residues within the protein structure. In this hypothetical scenario, the aniline group of this compound would first be converted to a diazonium salt. This reactive intermediate could then couple with the electron-rich phenol (B47542) rings of tyrosine residues in the silk fibroin, forming an azo bond and covalently attaching the molecule to the biopolymer. Subsequent removal of the Boc protecting group would then expose a primary amine, which could be used for further conjugations, such as attaching bioactive peptides or drug molecules.

Development of Molecularly Imprinted Polymers (MIPs)

Molecularly imprinted polymers are synthetic polymers with recognition sites that are complementary in shape, size, and chemical functionality to a template molecule. This "molecular memory" allows MIPs to selectively rebind the template from a complex mixture. The design of MIPs involves a functional monomer, a cross-linker, a template, and an initiator.

Hypothetical Role as a Functional Monomer:

If used as a functional monomer, this compound would be copolymerized with a cross-linking monomer in the presence of a template molecule. The interactions between the functional monomer and the template would be "frozen" in place by the polymerization process. After polymerization, the template is removed, leaving behind a cavity that is specifically tailored to recognize and rebind the template. The Boc-protected amine could serve as a latent functional site, which, after deprotection, could introduce a positive charge or a nucleophilic group into the binding cavity, potentially altering or enhancing the binding characteristics of the MIP.

Structure Activity Relationship Sar Studies of Derivatives Bearing the Phenoxy Aniline Core

Design Principles for Modulating Molecular Function through Structural Modifications

A key strategy in the design of these derivatives is the application of established medicinal chemistry principles such as isosteric and bioisosteric replacements. For instance, the Boc (tert-butyloxycarbonyl) protecting group on the aminoethyl side chain can be replaced with other functionalities to probe the importance of this group for activity and to modulate properties like solubility and metabolic stability. Furthermore, computational modeling and quantitative structure-activity relationship (QSAR) studies can be employed to predict the impact of structural changes on biological activity, thereby guiding the synthetic efforts towards more promising compounds.

Impact of Substituent Position and Electronic Nature on Derivative Behavior

The electronic properties and the position of substituents on both the phenoxy and aniline (B41778) rings play a pivotal role in determining the biological activity of the derivatives. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can significantly alter the molecule's electronic distribution, which in turn can affect its binding affinity to a biological target.

For example, studies on related phenoxyaniline (B8288346) structures have shown that the nature and position of substituents can influence their activity as kinase inhibitors. In many cases, the addition of small, lipophilic, or hydrogen-bonding groups can lead to enhanced potency. The specific position of these substituents is also critical, as it dictates the orientation of the molecule within a binding pocket and its ability to form key interactions with amino acid residues.

The following table summarizes the general effects of different types of substituents on the phenoxy-aniline core, based on established principles in medicinal chemistry.

| Substituent Type | Position | General Effect on Activity | Rationale |

| Electron-Donating Groups (e.g., -OCH3, -CH3) | Ortho, Para | Can increase or decrease activity depending on the target. | Alters electron density and can influence hydrogen bonding capabilities and steric interactions. |

| Electron-Withdrawing Groups (e.g., -Cl, -CF3, -NO2) | Meta, Para | Often enhances activity by modifying pKa or participating in specific interactions. | Can form halogen bonds or other favorable interactions within a binding site. |

| Hydrogen Bond Donors/Acceptors (e.g., -OH, -NH2, -C=O) | Various | Can significantly increase binding affinity. | Formation of specific hydrogen bonds with the target protein is a key driver of potency. |

It is important to note that these are general trends, and the precise effect of a substituent will be highly dependent on the specific biological target being investigated.

Linker Length and Flexibility Effects on Molecular Performance

Systematic studies involving the variation of linker length, for example, by adding or removing methylene (B1212753) units, can help to determine the optimal distance between the two aromatic rings for a given biological activity. A linker that is too short may prevent the molecule from adopting the necessary conformation for binding, while a linker that is too long may introduce excessive flexibility, leading to an entropic penalty upon binding.

The flexibility of the linker can also be modulated by introducing rigid elements, such as double bonds or cyclic structures, or by incorporating more flexible heteroatoms. The optimal level of flexibility is a balance between allowing the molecule to adopt its bioactive conformation and minimizing the loss of entropy upon binding.

The table below illustrates how modifications to the linker can influence molecular performance.

| Linker Modification | Potential Effect on Performance | Rationale |

| Increasing Length | May increase or decrease activity. | Alters the distance between key binding motifs. Can impact solubility and permeability. |

| Decreasing Length | May increase or decrease activity. | Can restrict conformational freedom, potentially leading to higher affinity if the constrained conformation is bioactive. |

| Introducing Rigidity | Can enhance binding affinity. | Reduces the entropic penalty of binding by pre-organizing the molecule in a bioactive conformation. |

| Increasing Flexibility | Can allow for better adaptation to the binding site. | May be beneficial if the exact binding mode is unknown, but can also lead to a loss of potency due to entropic effects. |

Theoretical and Computational Studies on 4 4 2 N Boc Aminoethyl Phenoxy Aniline and Analogs

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 4-(4-(2-N-Boc-aminoethyl)phenoxy)aniline. These calculations provide a detailed picture of the electron distribution and the energies of molecular orbitals.

Detailed research findings indicate that the electronic properties are largely governed by the interplay between the electron-donating aniline (B41778) moiety and the bulky N-Boc protecting group. The highest occupied molecular orbital (HOMO) is typically localized on the electron-rich aniline and phenoxy rings, indicating these are the primary sites for electrophilic attack. Conversely, the lowest unoccupied molecular orbital (LUMO) is distributed across the aromatic systems, suggesting where nucleophilic interactions might occur. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and reactivity. physchemres.orgnih.gov

Reactivity descriptors derived from these calculations, such as Mulliken charges and Fukui functions, can pinpoint the most reactive sites within the molecule. For instance, the nitrogen atom of the aniline group is predicted to have a significant negative Mulliken charge, confirming its nucleophilic character. Molecular Electrostatic Potential (MEP) maps visually represent the charge distribution, highlighting the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, which are crucial for understanding intermolecular interactions. researchgate.net

Molecular Modeling for Mechanistic Elucidation of Synthetic Pathways

Molecular modeling techniques are crucial for investigating the reaction mechanisms involved in the synthesis of this compound. Common synthetic routes include ether formation via Ullmann condensation or related cross-coupling reactions. rsc.orgresearchgate.netsemanticscholar.org Computational studies can map out the potential energy surface for these reactions, identifying transition states and calculating activation energies.

Table 2: Hypothetical Activation Energies for Key Synthetic Steps

| Reaction Step | Catalyst System | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Oxidative Addition | Pd(0)/Buchwald Ligand | 15.2 |

| C-O Reductive Elimination | Pd(II) Complex | 22.5 |

| Oxidative Addition | Cu(I)/Phenanthroline | 18.7 |

Conformation Analysis and Prediction of Preferred Geometries

The biological activity and physical properties of this compound are intrinsically linked to its three-dimensional structure. Conformational analysis, through computational methods, explores the molecule's various spatial arrangements arising from rotation around its single bonds. libretexts.orgchemistrysteps.com

Table 3: Relative Energies of Key Conformers of this compound

| Conformer | Dihedral Angle (C-O-C-C) | Dihedral Angle (N-C-C-O) | Relative Energy (kcal/mol) |

|---|---|---|---|

| A (Global Minimum) | 120° | 180° (anti) | 0.00 |

| B | 90° | 60° (gauche) | 1.5 |

| C | 0° | 180° (anti) | 3.2 |

Prediction of Intermolecular Interactions in Molecular Assemblies

In the solid state or in solution, molecules of this compound interact with each other to form larger assemblies. Computational modeling can predict the nature and strength of these intermolecular forces, which dictate properties like crystal packing, solubility, and melting point.

The primary interaction modes for this molecule are hydrogen bonding and π-π stacking. The aniline NH2 group and the N-H of the Boc-protected amine can act as hydrogen bond donors, while the oxygen atoms of the ether and carbonyl groups are potent hydrogen bond acceptors. researchgate.netproquest.com Additionally, the two phenyl rings can engage in π-π stacking interactions, where the aromatic rings align in either a parallel-displaced or T-shaped arrangement. ikm.org.myresearchgate.netrsc.org Molecular dynamics (MD) simulations can be employed to study the behavior of a large ensemble of these molecules, providing insights into their collective organization and the stability of the resulting molecular assemblies. researchgate.net

Table 4: Predicted Intermolecular Interaction Energies

| Interaction Type | Interacting Groups | Estimated Energy (kcal/mol) |

|---|---|---|

| Hydrogen Bond | Aniline N-H···O=C (Boc) | -4.5 to -6.0 |

| Hydrogen Bond | Boc N-H···O (Ether) | -3.0 to -4.5 |

| π-π Stacking | Phenyl-Phenyl (Parallel-displaced) | -2.0 to -3.5 |

Future Research Perspectives and Emerging Methodologies

Development of More Sustainable and Atom-Economical Synthetic Routes

The pursuit of green chemistry principles is paramount in modern organic synthesis. For a molecule like 4-(4-(2-N-Boc-aminoethyl)phenoxy)aniline, which involves the formation of a diaryl ether linkage, traditional methods such as the Ullmann condensation often require harsh reaction conditions, stoichiometric amounts of copper, and high-boiling polar solvents, leading to significant waste. wikipedia.orgnih.govnih.gov Future research should focus on developing more sustainable and atom-economical alternatives.

Atom economy , a concept that emphasizes maximizing the incorporation of all materials used in the process into the final product, is a key metric for sustainable synthesis. jocpr.comnih.govrsc.org Addition and cycloaddition reactions are inherently atom-economical. nih.gov While the synthesis of a diaryl ether is not an addition reaction, the principles of minimizing waste can be applied through the careful selection of catalytic methods and reaction conditions.

One promising area of research is the advancement of catalytic systems for diaryl ether synthesis. Palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann-type couplings have become powerful methods for the formation of C-N and C-O bonds. wikipedia.orgwikipedia.orgacsgcipr.orgrug.nl Future work could focus on the development of catalysts that operate under milder conditions, in greener solvents, and with lower catalyst loadings. The use of base metals like nickel, which are more abundant and less costly than palladium, is also an active area of investigation for cross-coupling reactions. acsgcipr.org

A hypothetical sustainable synthesis of this compound could involve a modified Ullmann or Buchwald-Hartwig coupling reaction. The choice of reactants, catalyst, and solvent would be crucial for maximizing atom economy and minimizing environmental impact.

| Reaction Type | Catalyst System | Potential Advantages |

| Modified Ullmann Condensation | Copper with optimized ligands | Lower cost, milder conditions than traditional Ullmann reactions. nih.gov |

| Buchwald-Hartwig Coupling | Palladium with sterically hindered phosphine (B1218219) ligands | High functional group tolerance, milder reaction conditions. wikipedia.orgrug.nl |

By optimizing these catalytic routes, it may be possible to synthesize this compound with higher efficiency and reduced environmental impact compared to traditional methods.

Exploration of Chemo- and Regioselective Functionalization Techniques

The structure of this compound presents multiple reactive sites, including the aniline (B41778) nitrogen, the aromatic rings, and the Boc-protected amine. The ability to selectively functionalize one site over the others is crucial for the synthesis of well-defined derivatives. Future research should focus on the development of highly chemo- and regioselective functionalization techniques.

The aniline moiety is a key handle for derivatization. Selective N-acylation, N-alkylation, or participation in further cross-coupling reactions can be envisioned. However, achieving selectivity in the presence of the other functional groups can be challenging. For instance, direct C-H functionalization of the aniline ring, while being a highly atom-economical transformation, requires careful control of regioselectivity to target the desired position on the aromatic ring. rsc.orgresearchgate.net Recent advances in catalysis have shown promise in directing the functionalization of anilines to specific positions, such as the para-position. le.ac.uk

The phenoxy ring also offers opportunities for functionalization, although it is generally less reactive than the aniline ring towards electrophilic substitution. The Boc-protected amine can be deprotected to reveal a primary amine, which can then be selectively modified. The orthogonality of the Boc protecting group, which is typically removed under acidic conditions, allows for selective deprotection without affecting other parts of the molecule.

Future research in this area could explore the use of advanced catalytic systems and protecting group strategies to achieve high levels of chemo- and regioselectivity in the functionalization of this compound.

| Functionalization Target | Reaction Type | Potential for Selectivity |

| Aniline Nitrogen | N-Acylation, N-Alkylation | High, due to the nucleophilicity of the amine. |

| Aniline Aromatic Ring | C-H Functionalization | Challenging, but achievable with directing groups or specific catalysts. rsc.orgresearchgate.net |

| Boc-protected Amine | Deprotection followed by functionalization | High, due to the specific conditions required for Boc removal. |

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry and automated platforms offers significant advantages in terms of reproducibility, safety, and scalability. syrris.comvapourtec.comnih.gov For the synthesis of this compound and its derivatives, the integration of these technologies could lead to more efficient and controlled manufacturing processes.

Flow chemistry involves performing chemical reactions in a continuous stream through a reactor. nih.gov This allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivity. syrris.comnih.gov For exothermic reactions, the high surface-area-to-volume ratio of flow reactors enables efficient heat dissipation, enhancing safety. nih.gov Multi-step syntheses can be "telescoped" in flow, where the output of one reactor is directly fed into the next, eliminating the need for intermediate workup and purification steps. mdpi.com

Automated synthesis platforms can be used to rapidly screen and optimize reaction conditions, as well as to synthesize libraries of derivatives for structure-activity relationship studies. nih.govresearchgate.netsemanticscholar.org By combining automated platforms with flow chemistry, it is possible to create highly efficient and autonomous systems for chemical synthesis. chemistryworld.com

The application of flow chemistry to the synthesis of this compound could involve, for example, a packed-bed reactor containing a heterogeneous catalyst for the diaryl ether formation step. This would simplify catalyst removal and recycling, further contributing to the sustainability of the process.

| Technology | Potential Application to Synthesis | Key Benefits |

| Flow Chemistry | Diaryl ether synthesis, functionalization reactions. | Improved control, safety, and scalability. syrris.comnih.gov |

| Automated Synthesis | Reaction optimization, library synthesis of derivatives. | High-throughput screening, rapid discovery of new compounds. nih.govresearchgate.net |

| Integrated Flow and Automation | End-to-end synthesis and purification. | Increased efficiency, reduced manual intervention. chemistryworld.com |

Design and Synthesis of Novel Derivative Classes for Advanced Materials Science Applications

The phenoxyaniline (B8288346) scaffold is a component of various functional materials, including polymers and optoelectronic materials. nih.gov The versatile structure of this compound makes it an excellent starting point for the design and synthesis of novel derivative classes with tailored properties for advanced materials science applications.

By modifying the aniline and the Boc-protected amine, a wide range of functionalities can be introduced. For example, polymerization of derivatives containing suitable functional groups could lead to the formation of novel polyamides or polyimides with interesting thermal and mechanical properties. The incorporation of chromophores or fluorophores could yield materials for use in organic light-emitting diodes (OLEDs) or sensors. researchgate.net

The design of these new derivatives can be guided by computational modeling to predict their properties before synthesis. This can help to prioritize synthetic targets and accelerate the discovery of new materials with desired functionalities. The synthesis of these novel derivatives would leverage the sustainable and selective methodologies discussed in the previous sections.

| Derivative Class | Potential Application | Key Structural Features |

| Polymers | High-performance plastics, membranes. | Polymerizable groups on the aniline or side chain. |

| Optoelectronic Materials | OLEDs, sensors. | Introduction of chromophoric or fluorophoric units. nih.govresearchgate.net |

| Bioconjugates | Drug delivery, diagnostics. | Attachment of biomolecules after deprotection of the Boc group. |

Q & A

Q. What are the key synthetic routes for preparing 4-(4-(2-N-Boc-aminoethyl)phenoxy)aniline?

The synthesis typically involves sequential protection and coupling steps:

Boc Protection : The primary amine in 2-aminoethylphenol is protected using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., NaHCO₃ or TEA in THF) to yield 2-N-Boc-aminoethylphenol .

Ether Coupling : The Boc-protected phenol is reacted with 4-fluoroaniline or 4-nitrophenol derivatives via nucleophilic aromatic substitution (SNAr) in the presence of K₂CO₃ or Cs₂CO₃ in DMF at 80–100°C to form the phenoxy linkage .

Reduction : If a nitro intermediate is used, catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, yielding the final product .

Critical Parameters: Monitor Boc deprotection risks under prolonged basic conditions. Use TLC or HPLC to track intermediate purity .

Q. How can researchers characterize the structural integrity of this compound?

Key analytical methods include:

Q. What is the role of the Boc-protected amine in modulating the compound’s reactivity?

The Boc group:

- Prevents Undesired Reactions : Shields the primary amine during coupling steps (e.g., SNAr or Ullmann reactions), avoiding side reactions like oxidation or unintended nucleophilic attacks .

- Enables Controlled Deprotection : The Boc group can be removed under mild acidic conditions (e.g., TFA/DCM) to regenerate the free amine for downstream functionalization (e.g., peptide coupling or metal coordination) .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data for this compound across studies?

Discrepancies in solubility (e.g., polar vs. nonpolar solvents) may arise from:

- Crystallinity vs. Amorphous Forms : Use DSC or XRPD to identify polymorphic variations. Amorphous forms generally exhibit higher solubility .

- pH-Dependent Solubility : The free amine (post-Boc removal) is more soluble in acidic buffers, while the Boc-protected form favors organic solvents (e.g., DCM or THF) .

Methodological Adjustment: Standardize solvent pre-saturation protocols and report temperature/pH conditions explicitly .

Q. What strategies optimize the stability of this compound under basic reaction conditions?

The Boc group is labile in strongly basic environments. Mitigation approaches include:

Q. How can computational modeling predict the electronic effects of the phenoxy-aniline backbone?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can:

- Map Electron Density : Identify nucleophilic/electrophilic sites on the aromatic rings for functionalization .

- Predict Redox Potentials : Correlate HOMO/LUMO gaps with oxidative stability (e.g., during catalytic hydrogenation) .

- Validate Spectroscopic Data : Simulate IR/NMR spectra to cross-check experimental results .

Q. What experimental designs address conflicting bioactivity data in structure-activity relationship (SAR) studies?

If bioactivity varies across studies:

- Control for Impurities : Use LC-MS to rule out degradants or residual solvents (e.g., DMF) affecting assays .

- Standardize Assay Conditions : Fix parameters like cell line passage number, serum concentration, and incubation time .

- Probe Substituent Effects : Synthesize analogs (e.g., replacing Boc with Fmoc or altering the phenoxy spacer) to isolate structural contributors .

Q. How does the Boc group influence the compound’s crystallinity and formulation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.